molecular formula C10H11F3N2O3S B14821194 N-(4-Cyclopropoxy-5-(trifluoromethyl)pyridin-2-YL)methanesulfonamide

N-(4-Cyclopropoxy-5-(trifluoromethyl)pyridin-2-YL)methanesulfonamide

Cat. No.: B14821194
M. Wt: 296.27 g/mol
InChI Key: APTUEIKAZSDLDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Cyclopropoxy-5-(trifluoromethyl)pyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C10H11F3N2O3S and a molecular weight of 296.268 g/mol . This compound is characterized by the presence of a trifluoromethyl group and a cyclopropoxy group attached to a pyridine ring, along with a methanesulfonamide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C10H11F3N2O3S

Molecular Weight

296.27 g/mol

IUPAC Name

N-[4-cyclopropyloxy-5-(trifluoromethyl)pyridin-2-yl]methanesulfonamide

InChI

InChI=1S/C10H11F3N2O3S/c1-19(16,17)15-9-4-8(18-6-2-3-6)7(5-14-9)10(11,12)13/h4-6H,2-3H2,1H3,(H,14,15)

InChI Key

APTUEIKAZSDLDX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC=C(C(=C1)OC2CC2)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-Cyclopropoxy-5-(trifluoromethyl)pyridin-2-YL)methanesulfonamide typically involves the use of trifluoromethylpyridine derivatives as key intermediates. One common method involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with cyclopropyl alcohol in the presence of a base to form the cyclopropoxy derivative. This intermediate is then reacted with methanesulfonyl chloride to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-(4-Cyclopropoxy-5-(trifluoromethyl)pyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-Cyclopropoxy-5-(trifluoromethyl)pyridin-2-YL)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxy-5-(trifluoromethyl)pyridin-2-YL)methanesulfonamide involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The cyclopropoxy group can form stable interactions with hydrophobic pockets in proteins, while the methanesulfonamide group can participate in hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

N-(4-Cyclopropoxy-5-(trifluoromethyl)pyridin-2-YL)methanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.